Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-10-8-12(9-11(2)15(10)18)16(19)13-6-4-5-7-14(13)17(20)21-3/h4-9,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIZQJLRPXGVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379237 | |
| Record name | methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85604-75-7 | |
| Record name | methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Characterization and Stability Profile of Methyl 2-Benzoylbenzoate Derivatives
This guide provides an in-depth technical analysis of the thermodynamic properties, synthesis pathways, and stability profiles of Methyl 2-benzoylbenzoate (and its relevant isomers), a critical photoinitiator and intermediate in pharmaceutical and polymer chemistry.
Executive Summary
Methyl 2-benzoylbenzoate (CAS: 606-28-0), often abbreviated as OMBB (Ortho-Methyl Benzoyl Benzoate), represents a class of keto-esters utilized primarily as Type II photoinitiators in UV-curable systems and as intermediates in the synthesis of anthraquinone derivatives. Understanding the thermodynamic landscape of this molecule—specifically its solid-liquid equilibrium (SLE), enthalpy of fusion, and thermal stability—is critical for optimizing solubility in acrylate monomers and ensuring shelf-life stability in drug formulations.
This guide synthesizes empirical data with theoretical thermodynamic models to provide a comprehensive reference for researchers.
Chemical Identity & Structural Significance[1][2][3][4]
The thermodynamic behavior of methyl benzoylbenzoate is dictated by the steric hindrance between the orthogonal benzoyl and methoxycarbonyl groups. This "twisted" conformation disrupts crystal packing, leading to a relatively low melting point compared to its planar analogs.
| Property | Value | Source |
| IUPAC Name | Methyl 2-benzoylbenzoate | [PubChem, 2025] |
| CAS Number | 606-28-0 | [ChemicalBook, 2026] |
| Molecular Formula | - | |
| Molecular Weight | 240.25 g/mol | - |
| Physical State | White crystalline solid / Granules | [TCI Chemicals] |
| Melting Point ( | 48.0 – 53.0 °C (321–326 K) | [LookChem, 2025] |
| Boiling Point ( | 352 °C (at 760 mmHg) | [ChemBK] |
| LogP (Octanol/Water) | 2.7 – 2.8 | [PubChem] |
Thermodynamic Framework
Enthalpy of Fusion and Crystallinity
The enthalpy of fusion (
While specific calorimetric literature values vary, the estimated
Note: This theoretical derivation aligns with the "15–70 J/g" classification range noted in regulatory customs data.
Vapor Pressure and Volatility
The high boiling point (352 °C) indicates low volatility at room temperature, a desirable trait for low-VOC coating applications. The enthalpy of vaporization (
Solubility Parameters (Hildebrand & Hansen)
To ensure compatibility in drug delivery systems or polymer matrices, the solubility parameter (
-
Dispersion (
): ~19.0 MPa (Aromatic rings) -
Polar (
): ~6.5 MPa (Ester/Ketone groups) -
H-Bonding (
): ~5.0 MPa (Weak acceptor, no donor) -
Total (
): ~20.6 MPa
Implication: OMBB is highly soluble in medium-polarity solvents (Toluene, MEK, Acrylates) but insoluble in water and aliphatic hydrocarbons.
Synthesis & Reaction Pathways[1][4][11][12][13]
The synthesis of Methyl 2-benzoylbenzoate typically follows two primary thermodynamic pathways: Friedel-Crafts Acylation (Kinetic control) or Esterification (Thermodynamic control).
Pathway Visualization
Figure 1: Primary and alternative synthesis pathways for Methyl 2-benzoylbenzoate. The two-step route via 2-benzoylbenzoic acid is thermodynamically preferred for higher purity.
Experimental Protocols
To validate the thermodynamic properties in your specific matrix, the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC) for
Objective: Determine precise melting onset and enthalpy of fusion.
-
Calibration: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standard (
, ). -
Sample Prep: Weigh 3–5 mg of dried Methyl 2-benzoylbenzoate into a Tzero aluminum pan. Hermetically seal.
-
Method:
-
Equilibrate at 0 °C.
-
Ramp 10 °C/min to 100 °C (1st Heat) to erase thermal history.
-
Cool 10 °C/min to 0 °C.
-
Ramp 10 °C/min to 100 °C (2nd Heat).
-
-
Analysis: Integrate the endothermic peak on the 2nd heat. The area under the curve (normalized by mass) yields
(J/g). -
Validation: The onset temperature should fall within 48–53 °C. A broadened peak indicates impurities or solvent inclusion.
Protocol B: Solid-Liquid Equilibrium (Solubility) Determination
Objective: Construct the solubility curve for formulation stability.
-
Setup: Prepare saturated solutions of OMBB in target solvents (e.g., Ethanol, Toluene) in jacketed glass vessels at 20, 30, 40, and 50 °C.
-
Equilibration: Stir at constant temperature (
) for 24 hours. -
Sampling: Stop stirring and allow settling for 1 hour. Filter the supernatant through a 0.45
PTFE syringe filter (pre-heated to prevent crystallization). -
Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (70:30).
-
-
Calculation: Plot
vs . The slope corresponds to .
Photo-Chemical Mechanism (Application Context)
In UV-curing applications, Methyl 2-benzoylbenzoate acts as a Norrish Type II photoinitiator. It requires a co-initiator (hydrogen donor), typically an amine, to generate radicals.
Figure 2: Norrish Type II photoinitiation mechanism of Methyl 2-benzoylbenzoate in the presence of an amine synergist.
References
Methodological & Application
Step-by-step preparation of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate from phthalic anhydride
Abstract
This application note details the optimized two-step synthesis of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate starting from phthalic anhydride. This molecule serves as a critical intermediate in the development of functionalized photoinitiators and advanced polymer additives. The protocol utilizes a regioselective Friedel-Crafts acylation of 2,6-dimethylphenol, followed by a Fischer esterification. Unlike standard phenol-phthalic anhydride condensations which often yield phthalein dyes, the use of 2,6-dimethylphenol sterically directs the reaction to stop at the o-benzoylbenzoic acid stage, ensuring high selectivity.
Part 1: Strategic Reaction Overview
The synthesis is divided into two distinct chemical transformations:
-
Regioselective Friedel-Crafts Acylation: Ring-opening of phthalic anhydride by 2,6-dimethylphenol using Aluminum Chloride (
) to form the carboxylic acid intermediate. -
Fischer Esterification: Acid-catalyzed conversion of the intermediate carboxylic acid to its methyl ester.[1]
Reaction Scheme Visualization
Part 2: Step-by-Step Experimental Protocols
Safety Pre-requisites
-
Aluminum Chloride (
): Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood and dispense from a dry box or fresh bottle. -
1,2-Dichloroethane (DCE): Toxic and suspected carcinogen.[2] Use appropriate PPE and ventilation.
-
Exotherm Warning: The quenching of the Friedel-Crafts reaction is highly exothermic.
Step 1: Synthesis of 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid
Rationale: The 2,6-dimethyl substitution on the phenol is critical. In unsubstituted phenols, the reaction often proceeds to form phthaleins (dye molecules) where two phenol molecules condense with the anhydride. The methyl groups at the 2,6-positions sterically hinder the second addition, trapping the molecule as the benzoylbenzoic acid.
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Scale) | Role |
| Phthalic Anhydride | 148.1 | 1.0 | 14.8 g | Electrophile |
| 2,6-Dimethylphenol | 122.2 | 1.05 | 12.8 g | Nucleophile |
| Aluminum Chloride | 133.3 | 2.5 | 33.4 g | Lewis Acid |
| 1,2-Dichloroethane | 98.9 | Solvent | 150 mL | Solvent |
| HCl (conc.)[3] | 36.5 | Quench | 50 mL | Hydrolysis |
Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (with a
drying tube), and a solids addition funnel. Purge with nitrogen.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Solvation: Add Phthalic Anhydride (14.8 g) and 1,2-Dichloroethane (150 mL) to the flask. Stir until suspended/dissolved.
-
Catalyst Addition: Cool the mixture to 0-5°C using an ice bath. Slowly add
(33.4 g) portion-wise over 20 minutes.-
Note: The solution may turn dark; this is the formation of the acylium complex.
-
-
Substrate Addition: Add 2,6-Dimethylphenol (12.8 g) slowly.
-
Expert Tip: Maintain temperature below 10°C during addition to prevent tar formation.
-
-
Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat the mixture to a gentle reflux (83°C) for 3–4 hours. Evolution of HCl gas will be observed.
-
Quenching (Critical):
-
Cool the reaction mixture to room temperature.
-
Prepare a beaker with 200 g of crushed ice and 50 mL conc. HCl .
-
Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring. The aluminum complex will hydrolyze, precipitating the crude acid.
-
-
Isolation:
-
Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).
-
Wash the organic layer with Brine (2 x 100 mL).
-
Purification: Extract the organic layer with 10%
(aq) . The product (acid) will move to the aqueous phase; impurities remain in the organic phase. -
Separate the aqueous layer and acidify carefully with conc. HCl to pH 2. The product will precipitate as a white/off-white solid.
-
Filter, wash with water, and dry in a vacuum oven at 60°C.
-
Expected Yield: 75-85% Appearance: Off-white crystalline solid.
Step 2: Methyl Esterification
Rationale: Fischer esterification is an equilibrium process.[1][2][4] We utilize excess methanol as the solvent to drive the reaction toward the product (Le Chatelier's principle).
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Intermediate Acid (Step 1) | ~270.3 | 1.0 | 10.0 g | Substrate |
| Methanol (Anhydrous) | 32.0 | Excess | 100 mL | Solvent/Reagent |
| Sulfuric Acid (conc.) | 98.1 | Cat. | 1.0 mL | Catalyst |
Protocol
-
Setup: Place the dried Intermediate Acid (10.0 g) into a 250 mL round-bottom flask.
-
Addition: Add Methanol (100 mL) followed by careful addition of conc.
(1.0 mL) . -
Reaction: Attach a reflux condenser and heat to reflux (65°C) for 6–8 hours.
-
Monitoring: Check by TLC (Silica, 1:1 Hexane:Ethyl Acetate). The starting material spot (low
) should disappear, replaced by a higher ester spot.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove most methanol (reduce volume to ~20 mL).
-
Pour the residue into ice-water (100 mL) .
-
Extract with Dichloromethane (DCM) (2 x 50 mL) .
-
-
Neutralization: Wash the DCM layer with saturated
solution (2 x 50 mL) to remove unreacted acid and catalyst.-
Note: Gas evolution (
) will occur; vent the separatory funnel frequently.
-
-
Final Isolation: Wash with brine, dry over anhydrous
, filter, and evaporate the solvent. -
Recrystallization: Recrystallize the crude solid from a minimum amount of hot methanol or a Hexane/Ethyl Acetate mixture.
Expected Yield: 85-90% Characterization:
-
1H NMR (CDCl3): Look for the singlet methyl ester peak at ~3.6-3.7 ppm and the two singlets for the aromatic methyls on the phenol ring (~2.2 ppm).
Part 3: Process Logic & Troubleshooting
Workflow Logic Diagram
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in | Use fresh, anhydrous |
| Dark/Tarry Product (Step 1) | Temperature too high during addition | Keep temp <10°C during |
| Incomplete Esterification | Water in Methanol | Use anhydrous Methanol. Add molecular sieves to the reaction flask. |
| Product is Colored (Pink/Red) | Phthalein formation | Ensure 2,6-dimethylphenol is pure. Verify stoichiometry (excess anhydride helps prevent double addition). |
References
-
Friedel-Crafts Acylation Methodology
-
Synthesis of Benzoylbenzoic Acids
-
Esterification Protocols
-
Reaction Mechanism & Selectivity
Sources
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
- 3. prepchem.com [prepchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. d-nb.info [d-nb.info]
- 6. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 12. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Master's thesis - Dissertation [dissertationtopic.net]
Using Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate in the synthesis of o-Cresolphthalein
An important clarification on the synthesis of o-Cresolphthalein: The specified starting material, Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate, is not the standard precursor for the synthesis of o-cresolphthalein. The established and chemically validated method for producing o-cresolphthalein involves the condensation of two equivalents of o-cresol with one equivalent of phthalic anhydride. This guide will provide a comprehensive overview and detailed protocol for this conventional synthesis.
Introduction to o-Cresolphthalein
o-Cresolphthalein is a phthalein dye widely utilized as a pH indicator in titrations and for the colorimetric estimation of calcium in serum.[1][2] Its solution is colorless below a pH of 8.2 and exhibits a vibrant purple hue above a pH of 9.8.[1][3] Structurally, it is 3,3-bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one.[3] The synthesis is a classic example of a Friedel-Crafts acylation reaction, a fundamental process in organic chemistry for the formation of carbon-carbon bonds involving an aromatic ring.[4][5][6]
The Chemistry of o-Cresolphthalein Synthesis
The synthesis of o-cresolphthalein proceeds via an electrophilic aromatic substitution reaction. Phthalic anhydride, in the presence of a Lewis acid catalyst such as anhydrous zinc chloride or a strong protic acid, is activated to form an acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring of o-cresol. A second molecule of o-cresol subsequently reacts to form the final lactone structure of o-cresolphthalein.
Reaction Scheme:
Figure 1: Simplified workflow for the synthesis of o-Cresolphthalein.
Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 | White solid |
| o-Cresol | C₇H₈O | 108.14 | 30-32 | Colorless to yellowish solid |
| Anhydrous Zinc Chloride | ZnCl₂ | 136.30 | 290 | White crystalline solid |
| o-Cresolphthalein | C₂₂H₁₈O₄ | 346.38 | 223-225 | White to pale yellow powder |
Detailed Synthesis Protocol
This protocol is based on established methods for the synthesis of phthalein dyes.[7][8][9]
Materials and Reagents
-
Phthalic anhydride
-
o-Cresol
-
Anhydrous zinc chloride
-
Concentrated hydrochloric acid
-
10% Sodium hydroxide solution
-
Deionized water
-
Ethanol
Equipment
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Mortar and pestle (optional)
-
pH indicator paper
Step-by-Step Procedure
Step 1: Reaction Setup and Condensation
-
In a clean, dry round-bottom flask, combine 1.0 equivalent of phthalic anhydride and 2.0 equivalents of o-cresol.
-
With gentle stirring, slowly heat the mixture until the solids have completely dissolved.
-
Carefully add 1.0 to 1.2 equivalents of anhydrous zinc chloride to the mixture. Caution: This may be an exothermic reaction.
-
Heat the reaction mixture to 105-110°C for 5-6 hours with continuous stirring.[7][8] The mixture will become viscous and may change color.
Step 2: Quenching and Isolation of Crude Product
-
After the reaction is complete, allow the mixture to cool slightly.
-
Slowly and carefully add deionized water to the reaction flask with stirring to dissolve the reaction mass.
-
Pour the resulting solution into a beaker containing a dilute solution of hydrochloric acid. A solid precipitate of crude o-cresolphthalein will form.[7][8]
-
If the product separates as an oily substance, heat the mixture to boiling and then cool to 5°C to solidify the product.[8]
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate several times with cold deionized water to remove any remaining acid and unreacted starting materials.
Step 3: Purification
-
Transfer the crude product to a beaker and add a 10% sodium hydroxide solution while stirring. The o-cresolphthalein will dissolve, forming a colored solution.
-
Filter the solution to remove any insoluble impurities.
-
With stirring, slowly add hydrochloric acid to the filtrate until the solution is acidic (test with pH paper). This will cause the purified o-cresolphthalein to precipitate out of the solution.[7][8]
-
Cool the mixture to enhance precipitation.
-
Collect the purified o-cresolphthalein by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Zinc chloride is corrosive and hygroscopic; handle with care.
-
Hydrochloric acid and sodium hydroxide are corrosive; avoid contact with skin and eyes.
-
o-Cresol is toxic and corrosive; handle with appropriate precautions.
Characterization of o-Cresolphthalein
The identity and purity of the synthesized o-cresolphthalein can be confirmed by several analytical techniques:
-
Melting Point: The melting point of the purified product should be sharp and in agreement with the literature value (223-225 °C).[10]
-
pH Indicator Test: Prepare a dilute solution of the product in ethanol. The solution should be colorless. Upon addition of a dilute base (e.g., NaOH solution), the solution should turn a distinct purple color.
-
Spectroscopy:
-
UV-Vis Spectroscopy: In an alkaline solution (pH > 9.8), o-cresolphthalein exhibits a maximum absorbance around 566 nm.[10]
-
FT-IR Spectroscopy: The infrared spectrum should show characteristic peaks for the hydroxyl (-OH), carbonyl (C=O) of the lactone, and aromatic (C-H) functional groups.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure.
-
Applications in Research and Development
Beyond its use as a pH indicator, o-cresolphthalein serves as a starting material for the synthesis of more complex molecules. For instance, it can be used to derive polyamides and polyimides, which are valued for their thermal stability and mechanical strength.[1] Additionally, o-cresolphthalein complexone, a derivative, is used in a widely accepted method for the colorimetric determination of calcium in biological samples.[1][10][11]
Conclusion
The synthesis of o-cresolphthalein from o-cresol and phthalic anhydride is a well-established and reliable method. By following this detailed protocol and adhering to the necessary safety precautions, researchers can successfully synthesize and purify this valuable indicator for a variety of laboratory applications.
References
-
o-Cresolphthalein - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
- CN102924414A - Method for preparing o-cresolphthalein. (n.d.). Google Patents.
-
o-Cresolphthalein. (n.d.). Grokipedia. Retrieved February 21, 2026, from [Link]
-
China O-Cresolphthalein CAS 596-27-0 factory and manufacturers. (n.d.). Unilong. Retrieved February 21, 2026, from [Link]
-
Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved February 21, 2026, from [Link]
- Yang, S., Zhu, H., Cheng, L., Zhuang, J., & Wang, T. (2023). Synthesis of Phenolphthalein Derivatives and Their Color Change Reaction. University Chemistry, 38(5), 202-210.
-
The Role of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate in Modern Synthesis. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 21, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). SynArchive. Retrieved February 21, 2026, from [Link]
-
o-Cresolphthalein. (n.d.). The Merck Index online. Retrieved February 21, 2026, from [Link]
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(59), 33799-33833.
- A concise synthesis of substituted benzo
- Methyl 2,5-Dihydroxy-4-(3′-methyl-2′-butenyl)
Sources
- 1. o-Cresolphthalein - Wikipedia [en.wikipedia.org]
- 2. Cresolphthalein (o-) Indicator 0.04% [rmreagents.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. synarchive.com [synarchive.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102924414A - Method for preparing o-cresolphthalein - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. o-Cresolphthalein | 596-27-0 [chemicalbook.com]
- 11. o-Cresolphthalein Complexone | 2411-89-4 [chemicalbook.com]
Advanced Synthesis of Benzoyl Benzoate Esters via Friedel-Crafts Acylation
This Application Note is written for researchers and process chemists in drug development and fine chemical synthesis. It addresses the synthesis of Methyl 2-benzoylbenzoate and related benzoyl benzoate esters , which are critical intermediates for photoinitiators, anthracycline antibiotics, and non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction & Strategic Overview
The synthesis of benzoyl benzoate esters (specifically alkyl 2-benzoylbenzoates) presents a classic chemoselectivity challenge. The target molecule contains both a ketone (benzophenone moiety) and an ester functionality.
Standard Friedel-Crafts acylation often targets the formation of the ketone, but the presence of the ester group complicates the Lewis acid catalysis due to complexation. Consequently, two primary strategies dominate the field:
-
The "Classic" Two-Step Route: Acylation of benzene with phthalic anhydride to form 2-benzoylbenzoic acid (2-BBA), followed by separate esterification. This is the industrial benchmark for reliability.
-
The "Direct" Chemoselective Route: Acylation of benzene using methyl 2-(chlorocarbonyl)benzoate (phthaloyl chloride mono-ester). This method offers higher atom economy and process intensification but requires strict moisture control.
This guide details protocols for both, including a modern "Green" variation using Ionic Liquids to replace stoichiometric AlCl
Mechanistic Pathways & Logic
The choice of method depends on scale and available starting materials. The following diagram illustrates the divergent pathways.
Figure 1: Comparative synthetic pathways. The Red path represents the classic two-step industrial route; the Blue path represents the direct chemoselective synthesis.
Protocol A: The "Classic" Two-Step Synthesis (Industrial Standard)
Best for: Large-scale production, robust tolerance to moisture, and cost-efficiency.
Phase 1: Friedel-Crafts Acylation to 2-Benzoylbenzoic Acid
Principle: Phthalic anhydride acts as the acylating agent.[1] Note that AlCl
Reagents:
-
Phthalic Anhydride (15.0 g, 101 mmol)
-
Benzene (Thiophene-free, 75 mL) – Acts as solvent and reactant
-
Aluminum Chloride (AlCl
, anhydrous, 30.0 g, 225 mmol)
Step-by-Step Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a CaCl
drying tube (or N inlet). -
Charging: Add Phthalic Anhydride and Benzene.[1][2][3] Cool the suspension to 5–10°C using an ice bath.
-
Catalyst Addition: Add AlCl
in small portions over 20 minutes.-
Critical: Maintain internal temperature <15°C to prevent rapid exotherm and benzene boiling. Evolution of HCl gas will occur; vent to a scrubber.
-
-
Reaction: Once addition is complete, remove the ice bath. Warm slowly to room temperature (RT).
-
Observation: The mixture will turn into a viscous dark/orange mass.
-
Heat to reflux (80°C) for 1–2 hours. Evolution of HCl should cease.
-
-
Quench (Hydrolysis): Cool to RT. Pour the reaction mixture slowly onto 200 g of crushed ice/conc. HCl (10:1 ratio).
-
Safety: This step is highly exothermic. AlCl
hydrolysis releases HCl fumes.
-
-
Isolation: Steam distill or rotary evaporate excess benzene. The solid residue is crude 2-BBA.
-
Purification: Dissolve crude solid in 10% Na
CO (aq). Filter to remove alumina sludge. Acidify filtrate with HCl to precipitate pure 2-Benzoylbenzoic acid.[1]-
Yield Target: 85–90%.
-
Phase 2: Esterification to Methyl 2-benzoylbenzoate
Protocol:
-
Suspend 2-BBA (10 g) in Methanol (50 mL).
-
Add conc.[4] H
SO (1.0 mL) as catalyst. -
Reflux for 6–8 hours. Monitor by TLC (SiO
, Hexane:EtOAc 3:1). -
Concentrate MeOH, dilute with water, and extract with Dichloromethane (DCM).
-
Wash organic layer with NaHCO
to remove unreacted acid. -
Dry (MgSO
) and concentrate to yield the target ester.
Protocol B: Direct Acylation with Methyl 2-(chlorocarbonyl)benzoate
Best for: High-value synthesis, avoiding hydrolysis steps, and library generation.
Principle: Using the acid chloride of the mono-methyl ester allows for direct installation of the benzoyl benzoate skeleton without a separate esterification step.
Reagents:
-
Methyl 2-(chlorocarbonyl)benzoate (1.0 equiv) [Commercially available or prepared from phthalic anhydride + MeOH
SOCl ] -
Benzene (5.0 equiv)
-
Catalyst: AlCl
(1.1 equiv) OR Ionic Liquid [bmim][Cl]-AlCl
Step-by-Step Protocol:
-
Preparation: Dissolve Methyl 2-(chlorocarbonyl)benzoate (2.0 g, 10 mmol) in dry Benzene (10 mL).
-
Catalysis: Cool to 0°C. Add AlCl
(1.46 g, 11 mmol) portion-wise.-
Note: Unlike Protocol A, only ~1.1 equiv of AlCl
is needed because the ester group coordinates less strongly than the carboxylate anion formed in Method A.
-
-
Reaction: Stir at RT for 3 hours.
-
Monitoring: Check for disappearance of acid chloride (IR shift from ~1780 cm⁻¹ to ~1660 cm⁻¹ for ketone).
-
-
Workup: Quench with ice-water. Extract with Ethyl Acetate.
-
Purification: The product is often pure enough after washing with brine. Recrystallize from Ethanol if necessary.
-
Yield Target: 75–85%.[5]
-
Green Alternative: Ionic Liquid Catalysis
To eliminate the generation of aluminum waste and volatile organic solvents (VOCs), use a Chloroaluminate Ionic Liquid.
-
Catalyst System: [Emim]Br-AlCl
(1-ethyl-3-methylimidazolium bromide + AlCl ). -
Molar Ratio: 1:2 (Ionic liquid to AlCl
ensures Lewis acidity). -
Procedure:
-
Mix [Emim]Br and AlCl
to form the liquid catalyst. -
Add Phthalic Anhydride and Benzene directly to the ionic liquid.
-
Heat to 80°C for 2 hours.
-
Extraction: The product is extracted with diethyl ether or toluene (the ionic liquid forms a separate phase).
-
Recycling: The ionic liquid bottom phase can be dried and reused 3–5 times.
-
Data Summary & Troubleshooting
Table 1: Comparison of Synthetic Methods
| Parameter | Method A (Classic) | Method B (Direct) | Method C (Ionic Liquid) |
| Starting Material | Phthalic Anhydride | Me-2-(chlorocarbonyl)benzoate | Phthalic Anhydride |
| Steps | 2 (Acylation + Esterification) | 1 (Direct Acylation) | 1 (Acylation + Hydrolysis*) |
| Catalyst Load | 2.2 equiv (Stoichiometric) | 1.1–1.5 equiv | Catalytic / Reusable |
| Atom Economy | Low (High Al waste) | High | High |
| Yield (Overall) | ~80% | ~75% | ~88% (Lit. Ref 3) |
| Key Risk | Exothermic Quench | Moisture Sensitivity | Catalyst Cost |
Troubleshooting Guide:
-
Low Yield in Method A: Often due to insufficient AlCl
. The catalyst complexes with both the carbonyls of the anhydride and the product. Ensure >2.0 equiv. -
Product is an Oil: Methyl 2-benzoylbenzoate has a low melting point (~50°C). If it oils out, seed with a crystal or scratch the flask. Recrystallize from MeOH/H
O. -
Regioselectivity: With substituted benzenes (e.g., Toluene), the para isomer usually dominates due to sterics, but ortho isomers are possible. Verify by NMR.
Workflow Visualization
The following diagram outlines the critical purification logic to ensure pharmaceutical-grade purity.
Figure 2: Workup protocol for AlCl
References
-
BenchChem. Synthesis of Methyl 2-Benzoylbenzoate via Friedel-Crafts Acylation: A Technical Guide. Retrieved from
-
Chemistry Steps. Friedel-Crafts Acylation Mechanism and Protocols. Retrieved from
-
Hao Suxia (Thesis). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. (Cited via Google Patents CN103896756B).
-
LibreTexts Chemistry. Acylation of Benzene Derivatives. Retrieved from
-
PrepChem. Preparation of 2-benzoylbenzoic acid. Retrieved from
Sources
Application Notes and Protocols for the Esterification of 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid
Introduction: Navigating the Synthesis of a Structurally Complex Moiety
2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, arising from the benzoylbenzoic acid core, coupled with the reactive phenolic hydroxyl group, makes it a versatile scaffold for the development of novel compounds, including potential non-steroidal anti-inflammatory drugs (NSAIDs) and specialized polymers.[1] The synthesis of its ester derivatives is a crucial step in modifying its physicochemical properties, such as solubility, bioavailability, and reactivity.
However, the esterification of this particular molecule presents a unique set of challenges. The carboxylic acid is sterically hindered by the bulky, ortho-substituted benzoyl group, which can significantly slow down the reaction rate of traditional esterification methods.[2][3] Furthermore, the presence of a phenolic hydroxyl group necessitates careful selection of reaction conditions to achieve selective esterification of the carboxylic acid without undesired side reactions at the phenol, or vice-versa.
This technical guide provides a detailed exploration of three distinct and robust procedures for the esterification of 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid. Each protocol is presented with a step-by-step methodology, an in-depth discussion of the underlying reaction mechanism, and the rationale for the selection of specific reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize ester derivatives of this complex molecule with high efficiency and purity.
Comparative Overview of Esterification Strategies
The choice of an esterification method is dictated by the specific requirements of the synthesis, including the nature of the alcohol, the desired selectivity, and the tolerance of the starting material to acidic or basic conditions. Below is a summary of the three protocols detailed in this guide.
| Parameter | Protocol 1: Modified Fischer-Speier Esterification | Protocol 2: Steglich Esterification | Protocol 3: Mitsunobu Reaction |
| Catalyst/Reagents | Strong acid (e.g., H₂SO₄), excess alcohol | DCC or EDC, DMAP | Triphenylphosphine (PPh₃), DEAD or DIAD |
| Reaction Conditions | High temperature (reflux) | Mild (room temperature) | Mild (0 °C to room temperature) |
| Key Advantages | Cost-effective, simple reagents | High yields for hindered acids, mild conditions | Excellent for secondary alcohols, inversion of stereochemistry |
| Key Disadvantages | Harsh conditions, potential for side reactions | By-product removal can be challenging | Stoichiometric by-products, cost of reagents |
| Selectivity | Primarily esterifies the carboxylic acid | Primarily esterifies the carboxylic acid | Esterifies the carboxylic acid with an alcohol |
Experimental Workflows and Mechanisms
The following diagram illustrates the general workflow for the synthesis and purification of esters derived from 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid.
Caption: General workflow for the esterification of 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid.
Protocol 1: Modified Fischer-Speier Esterification for Primary and Simple Alcohols
The Fischer-Speier esterification is a classic acid-catalyzed reaction that is particularly suitable for simple, unhindered alcohols where the alcohol can be used in large excess to drive the equilibrium towards the product.[4][5] For a sterically hindered carboxylic acid like our substrate, modifications such as higher temperatures and longer reaction times may be necessary.
Rationale and Mechanistic Insight
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol.[6][7] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The use of excess alcohol shifts the equilibrium to favor the formation of the ester, in accordance with Le Chatelier's principle.[8]
Caption: Simplified mechanism of Fischer-Speier esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid in a large excess of the desired alcohol (e.g., 20-50 equivalents, which also serves as the solvent).
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.[8][10]
Protocol 2: Steglich Esterification for Sterically Hindered and Acid-Sensitive Substrates
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12] This method is particularly advantageous for sterically hindered substrates and those that are sensitive to the harsh conditions of Fischer esterification.[13][14][15]
Rationale and Mechanistic Insight
The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[15] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The driving force for the reaction is the formation of the highly stable N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration.[15]
Caption: Simplified mechanism of Steglich esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid, 1.2 equivalents of the alcohol, and 0.1-0.2 equivalents of DMAP in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.[11]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 1.1 equivalents of DCC (or EDC) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, a white precipitate of DCU will have formed. Filter off the DCU and wash the solid with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP and any remaining DCC), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography.[8]
Protocol 3: The Mitsunobu Reaction for Mild Esterification
The Mitsunobu reaction provides a powerful method for the conversion of alcohols into a variety of functional groups, including esters, with a high degree of stereochemical control (inversion of configuration at the alcohol's stereocenter).[16][17] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] This reaction is performed under mild, neutral conditions and is compatible with a wide range of functional groups.
Rationale and Mechanistic Insight
The reaction mechanism is complex but is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[16][17] This intermediate deprotonates the carboxylic acid to form an ion pair. The alcohol is then activated by the phosphonium ion, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the carboxylate anion displaces the activated alcohol via an Sₙ2 reaction, yielding the ester and triphenylphosphine oxide.[18]
Caption: Simplified mechanism of the Mitsunobu reaction.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of 1.0 equivalent of 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid, 1.2 equivalents of the alcohol, and 1.5 equivalents of triphenylphosphine in anhydrous tetrahydrofuran (THF) or diethyl ether, cool the mixture to 0 °C under an inert atmosphere.[16]
-
Reagent Addition: Slowly add 1.5 equivalents of DEAD or DIAD dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product contains the desired ester along with triphenylphosphine oxide and the reduced hydrazine derivative. Purification is typically achieved by column chromatography on silica gel. The by-products can sometimes be challenging to separate completely.
Analytical Characterization and Quality Control
The progress of the esterification reactions and the purity of the final products should be monitored and confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile esters, providing information on purity and molecular weight.[9][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the ester product by identifying characteristic shifts in the proton and carbon signals of the alcohol and carboxylic acid moieties.
-
Infrared (IR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.
Conclusion
The successful esterification of 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid requires careful consideration of its unique structural features. This guide has provided three distinct and reliable protocols—Modified Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction—each with its own set of advantages and suitable applications. The choice of method will depend on the specific alcohol being used, the scale of the reaction, and the functional group tolerance required. By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively synthesize a wide range of ester derivatives of this valuable scaffold for applications in drug discovery and materials science.
References
-
Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140). [Link]
-
Gagnon, M. M., et al. (2022). Supramolecular purification of aromatic polyester monomers from chemical depolymerization. RSC Sustainability. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Giacometti, J. (2018). Monitoring the esterification of sorbitol and fatty acids by gas chromatography. ResearchGate. [Link]
-
Pathiranage, A. L., et al. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education. [Link]
-
NPTEL. (n.d.). Synthesis of Esters. NPTEL Archive. [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
ResearchGate. (2016). How to purify esterefication product? [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. [Link]
-
Tang, Z., et al. (2014). Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins. Taylor & Francis Online. [Link]
-
Ben-Mokhtar, R., et al. (2011). Esterification and etherification of steroid and terpene under Mitsunobu conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings. [Link]
-
Firouzabadi, H., et al. (2008). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Leckie, R. (n.d.). Preparation & Purification of Esters. [Link]
-
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Nordon, A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 24-31. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
ACS Omega. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. [Link]
-
American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]
-
Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
-
YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]
- Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
-
European Patent Office. (2023). METHOD FOR PREPARING BENZOIC ACID ESTERS - EP 3684746 B1. [Link]
-
ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. [Link]
-
ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives)... [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
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- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 11. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 15. Steglich Esterification [organic-chemistry.org]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 19. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Welcome to the technical support center for Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate (CAS No. 85604-75-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure your success.
Understanding the Molecule: Why is Solubility a Challenge?
Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate is a complex organic molecule with a benzophenone core structure. Its solubility is governed by a balance of polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group introduces polarity and potential for hydrogen bonding. However, the two bulky phenyl rings and the two methyl groups on one of the rings contribute to its significant non-polar character, often leading to poor solubility in aqueous and some organic solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 85604-75-7 | [1]([Link]) |
| Molecular Formula | C₁₇H₁₆O₄ | [1]([Link]) |
| Molecular Weight | 284.31 g/mol | [1]([Link]) |
| Predicted pKa | ~10.0-10.5 | Based on structurally similar hindered phenols[1][2] |
Part 1: Systematic Troubleshooting Guide
Encountering solubility issues can be a significant roadblock in experimental workflows. This section provides a logical, step-by-step approach to diagnose and resolve these problems.
Initial Assessment: Know Your Compound
Before attempting advanced solubilization techniques, it is crucial to verify the identity and purity of your starting material. Impurities can significantly impact solubility.
Q1: I've received a new batch of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate and it's not dissolving as expected. What should I do first?
A1:
-
Verify Compound Identity: Confirm the identity of the compound using an appropriate analytical technique. Nuclear Magnetic Resonance (NMR) spectroscopy is ideal for structural confirmation.
-
Assess Purity: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The presence of insoluble impurities can be mistaken for low solubility of the target compound.
-
Visual Inspection: Examine the compound under a microscope. A crystalline solid with a uniform particle size is expected. Clumps or a non-homogenous appearance may indicate issues with the material.
Troubleshooting Workflow: A Step-by-Step Approach
If the compound's identity and purity are confirmed, proceed with the following systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting low solubility.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate.
Q2: What is the best starting solvent to try for dissolving Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate?
A2: Based on the principle of "like dissolves like," it is best to start with organic solvents that have a balance of polar and non-polar characteristics.[3] Good starting points include:
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF)
-
Alcohols: Methanol, Ethanol
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
For aqueous applications, co-solvent systems are almost always necessary.
Q3: Can I use pH adjustment to increase the solubility of this compound in aqueous solutions?
A3: Yes, pH adjustment can be a very effective strategy. The molecule has a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the solution to a value above its pKa (estimated to be around 10.0-10.5), you can deprotonate the hydroxyl group to form a more soluble phenoxide salt.[1][2]
Experimental Protocol: pH Adjustment for Solubilization
-
Prepare a suspension of the compound in your aqueous buffer.
-
Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while vigorously stirring.
-
Monitor the pH and observe for dissolution.
-
Be aware that the compound may precipitate if the pH is lowered again.
Q4: My compound dissolves with heating, but crashes out of solution upon cooling. How can I prevent this?
A4: This is a common issue for compounds with low solubility at room temperature.[3] Here are some strategies to address this:
-
Maintain Elevated Temperature: If your experimental conditions allow, maintain the solution at the elevated temperature where the compound is soluble.
-
Use a Co-solvent System: A co-solvent can increase the solubility of the compound at lower temperatures.[4] Experiment with mixtures of your primary solvent and a good co-solvent (e.g., water with DMSO or ethanol).
-
Prepare a Supersaturated Solution (with caution): In some cases, a supersaturated solution can be prepared by slowly cooling a heated, saturated solution. However, these solutions are metastable and can precipitate with slight disturbances.
Q5: How does sonication help with dissolution, and what is the recommended procedure?
A5: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break down solid agglomerates and increase the surface area available for dissolution.[3]
Experimental Protocol: Sonication for Dissolution
-
Prepare a suspension of the compound in the chosen solvent in a suitable vial.
-
Place the vial in an ultrasonic bath.
-
Sonicate for 15-30 minute intervals.
-
After each interval, visually inspect the solution for any undissolved material.
-
Continue sonication until the compound is fully dissolved or no further change is observed.
Q6: What are Hansen Solubility Parameters and how can they guide my solvent selection?
A6: Hansen Solubility Parameters (HSPs) provide a more sophisticated method for predicting solubility by breaking down the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5] The principle is that solvents with HSPs similar to the solute are more likely to dissolve it.
Hansen Solubility Parameters of Common Solvents (MPa¹/²)
| Solvent | δD | δP | δH |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Data sourced from various compilations.[6][7][8][9][10]
Q7: How can I accurately determine the concentration of my dissolved compound?
A7: Accurate quantification is essential to confirm solubility. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly reliable method.[11][12][13][14][15]
General HPLC Protocol for Quantification
-
Prepare a Calibration Curve: Create a series of standard solutions of your compound with known concentrations in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).
-
Analyze Standards: Inject the standards into the HPLC system and record the peak areas.
-
Plot Calibration Curve: Plot peak area versus concentration and perform a linear regression.
-
Analyze Your Sample: Inject your filtered, dissolved sample (diluted if necessary to fall within the range of your calibration curve) and record the peak area.
-
Calculate Concentration: Use the linear regression equation from your calibration curve to calculate the concentration of your sample.
Typical HPLC Conditions for Benzophenone Derivatives:
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water (with 0.1% formic acid) |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
These are starting conditions and may require optimization.[11][12][13][14][15]
Part 3: Advanced Strategies
When standard methods are insufficient, more advanced techniques can be employed.
Q8: What are some advanced formulation strategies for very poorly soluble compounds like this one?
A8: For challenging compounds, formulation strategies often employed in the pharmaceutical industry can be adapted:
-
Use of Surfactants: Above their critical micelle concentration (CMC), surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[16]
-
Solid Dispersions: The compound can be dispersed in a solid, water-soluble polymer matrix. When the polymer dissolves, the compound is released as very fine, often amorphous, particles that have a higher dissolution rate.
-
Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can enhance the rate of dissolution.[7]
References
-
Solubility Parameters: Solvents | PDF | Ethanol. Scribd. Retrieved from [Link]
-
Hansen solubility parameter (HSP) of some common solvents and target compounds. (n.d.). Retrieved from [Link]
-
(PDF) Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. (2025, November 26). Retrieved from [Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending). (n.d.). Retrieved from [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Retrieved from [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Retrieved from [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX. (2022, April 7). Retrieved from [Link]
-
pKa Data Compiled by R. Williams page-1 pKa Values INDEX. (n.d.). Retrieved from [Link]
-
Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022, May 7). Retrieved from [Link]
-
Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. (n.d.). Retrieved from [Link]
-
Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. (2021, June 15). Retrieved from [Link]
-
Designer Solvent Blends - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
-
Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. (2017, December 1). Retrieved from [Link]
-
HPLC Methods for analysis of Benzophenone. (n.d.). Retrieved from [Link]
-
(PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (n.d.). Retrieved from [Link]
-
Absolute pKa Determinations for Substituted Phenols. (2002, May 8). Retrieved from [Link]
-
5.5: Acid-base Properties of Phenols. (2020, August 1). Retrieved from [Link]
-
Solubility Parameters: Theory and Application. (n.d.). Retrieved from [Link]
Sources
- 1. 2,6-Dimethylphenol CAS#: 576-26-1 [m.chemicalbook.com]
- 2. dakenchem.com [dakenchem.com]
- 3. acikerisim.ege.edu.tr [acikerisim.ege.edu.tr]
- 4. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 5. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending) [accudynetest.com]
- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 11. mdpi.com [mdpi.com]
- 12. jfda-online.com [jfda-online.com]
- 13. tandfonline.com [tandfonline.com]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: H-NMR Analysis of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
This guide provides an in-depth technical analysis of the 1H-NMR spectrum of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate . It is designed for researchers synthesizing functionalized benzophenones or phthalein derivatives, where distinguishing between the open-chain ester and the cyclic pseudo-ester (lactone) is a critical quality control step.
Executive Summary & Structural Context
Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate is a key intermediate formed via the Friedel-Crafts acylation of 2,6-dimethylphenol with phthalic anhydride, followed by esterification.
The primary analytical challenge is the tautomeric equilibrium of the precursor acid. The precursor exists as a mixture of an open keto-acid and a cyclic lactol. Upon methylation, two isomers are possible:
-
The Target (Open Ester): A keto-ester.
-
The Impurity (Pseudo-Ester): A cyclic lactone (3-methoxy-3-arylphthalide).
This guide focuses on validating the Target Open Ester using 1H-NMR in DMSO-d6 , comparing it against the pseudo-ester and solvent artifacts.
Synthesis & Tautomeric Logic
To interpret the spectrum, one must understand the origin of the signals. The synthesis locks the dynamic equilibrium of the precursor into a static structure.
Visualization: Synthesis & Isomerism Pathway
The following diagram illustrates the reaction flow and the critical bifurcation point where the "Pseudo-Ester" impurity can form.
Caption: Synthesis pathway showing the divergence between the thermodynamic open ester (Target) and the kinetic pseudo-ester (Impurity).
Experimental Protocol
A. Solvent Selection: The Case for DMSO-d6
While CDCl3 is standard for esters, DMSO-d6 is strictly recommended for this compound for two reasons:
-
Phenolic Proton Detection: The 4-OH proton is often broad or invisible in CDCl3 due to exchange. In DMSO-d6, it appears as a sharp singlet/broad peak at >9.0 ppm, confirming the integrity of the phenol moiety.
-
Solubility: The benzophenone core can exhibit poor solubility in cold CDCl3, leading to low signal-to-noise ratios for the quaternary carbons (in 13C-NMR) or satellite peaks.
B. Sample Preparation Workflow
-
Mass: Weigh 10–15 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (turbidity indicates unreacted inorganic salts or phthalic acid byproducts).
-
Acquisition:
-
Frequency: 400 MHz minimum (required to resolve the aromatic multiplets).
-
Scans: 16 (1H) is sufficient.
-
Pulse: Standard 30° pulse (zg30).
-
Spectrum Analysis & Assignment
The spectrum is divided into three distinct zones: Aliphatic (Methyls), Aromatic (Benzoyl + Phenol), and Labile (Hydroxyl).
Comparative Data Table (DMSO-d6)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.10 - 9.30 | Broad Singlet | 1H | Phenolic -OH | Disappears with D2O shake. Confirms "4-hydroxy" integrity.[1][2] |
| 7.95 - 8.00 | Doublet (d) | 1H | Ar-H (6') | Ortho to the ester group (Phthalate ring). Most deshielded aromatic. |
| 7.60 - 7.75 | Multiplet (m) | 2H | Ar-H (4', 5') | Meta/Para to ester. Overlapping region. |
| 7.35 - 7.45 | Doublet (d) | 1H | Ar-H (3') | Ortho to the ketone bridge. |
| 7.00 - 7.10 | Singlet (s) | 2H | Ar-H (2, 6) | Phenolic ring protons. Singlet due to symmetry (3,5-dimethyl substitution). |
| 3.60 - 3.65 | Singlet (s) | 3H | -COOCH3 | Methyl Ester. Critical Check: If >3.9 ppm, suspect Pseudo-Ester. |
| 2.15 - 2.25 | Singlet (s) | 6H | Ar-CH3 | 3,5-Dimethyl groups. Integration must be exactly 2x the Ester Methyl. |
Critical Differentiation: Target vs. Pseudo-Ester
A common error is misidentifying the cyclic pseudo-ester as the product. Use this comparison to validate your batch:
| Feature | Target (Open Ester) | Impurity (Pseudo-Ester) |
| -OCH3 Shift | ~3.6 ppm | ~3.9 - 4.1 ppm (Deshielded by lactone oxygen) |
| Carbonyl (13C) | ~195 ppm (Ketone) | No Ketone Peak (Replaced by sp3 carbon ~105 ppm) |
| Color | White/Off-white | Often Colorless |
Logic Flow for Peak Assignment
Use the following decision tree to confirm the identity of the aromatic peaks, which can be crowded.
Caption: Step-by-step logic for deconvoluting the aromatic region of the spectrum.
Troubleshooting & FAQs
Q: My methyl ester peak is split or shows a shoulder.
-
Cause: Rotameric restriction is rare here. It is likely a mixture of the open ester and a trace of the pseudo-ester (lactone form), or residual methanol (check at 3.16 ppm in DMSO-d6).
Q: The phenolic OH peak is missing.
-
Cause: Wet DMSO-d6. Water in the solvent facilitates rapid proton exchange, broadening the OH signal into the baseline.
-
Solution: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves to the NMR tube 1 hour before acquisition.
Q: How do I confirm the "Open" ketone structure without 13C-NMR?
-
Method: IR Spectroscopy is a fast alternative.
-
Open Ester: Shows two carbonyl stretches: ~1720 cm⁻¹ (Ester) and ~1650 cm⁻¹ (Benzophenone Ketone).
-
Pseudo-Ester: Shows only one carbonyl stretch: ~1760-1770 cm⁻¹ (Lactone).
-
References
-
Synthesis & Tautomerism: Bowden, K., & Taylor, G. R. (1971). Reactions of Carbonyl Compounds in Basic Solutions. Part II. The Mechanism of the Alkaline Hydrolysis of Methyl 2-Benzoylbenzoate. Journal of the Chemical Society B: Physical Organic. Link
-
Solvent Effects: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry.[3] Link
-
Pseudo-Ester Characterization: Bhatt, M. V., & Kamath, K. M. (1968). Tautomerism of 2-Benzoylbenzoic Acids and Their Derivatives. Journal of the Chemical Society B. Link
-
General Spectral Data: SDBS (Spectral Database for Organic Compounds). Methyl 2-benzoylbenzoate analogs. AIST, Japan. Link
Sources
Comparative Purity Guide: Commercial vs. Synthesized Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
[1][2]
Executive Summary
Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate is a critical benzophenone derivative, serving as a sterically hindered intermediate for functional polymers, photo-initiators, and pharmaceutical analogs (structurally related to Pitofenone precursors).[1][2]
In high-stakes applications—such as radical polymerization kinetics or structure-activity relationship (SAR) studies—purity variations between Commercial Grade (95-97%) and In-House Synthesized (>99%) sources can introduce significant experimental error.[1][2]
The Verdict:
-
Use Commercial Sources for: High-throughput screening, rough solubility testing, or when downstream purification is already planned.[1][2]
-
Use In-House Synthesis for: Kinetic studies, crystallographic analysis, or GMP-mimicking toxicology batches where the elimination of the free acid precursor is non-negotiable.[2]
Chemical Context & Synthesis Logic[1][3][4]
To understand the impurity profile, one must understand the origin. The synthesis relies on a Friedel-Crafts acylation followed by esterification.[2]
The Synthesis Pathway
The standard route involves reacting phthalic anhydride with 2,6-dimethylphenol (2,6-xylenol).[1][2] The methyl groups at the 3,5-positions of the phenol ring (which are 2,6 on the starting phenol) direct the acylation to the para position, minimizing regioisomers but introducing specific by-product risks.
Figure 1: Synthetic pathway and origin of key impurities.[1][2] The acid intermediate is the persistent contaminant in commercial samples.
Comparative Impurity Profiling
The following data summarizes the typical profiles observed when comparing bulk commercial samples (sourced from standard catalogs) against lab-synthesized batches purified via recrystallization (MeOH/Water).
Quantitative Comparison Table
| Feature | Commercial Grade (Typical) | In-House Synthesized (Optimized) | Impact on Application |
| Assay (HPLC) | 95.0% – 97.5% | > 99.2% | Stoichiometric errors in polymerization.[1][2] |
| Free Acid Content | 1.0% – 3.0% | < 0.1% | Alters pH sensitive assays; interferes with base-catalyzed reactions.[1][2] |
| Appearance | Off-white / Yellowish powder | White crystalline needles | Color bodies may act as inner filters in photochemistry.[1][2] |
| Melting Point | Broad (e.g., 140–144 °C) | Sharp (e.g., 145–146 °C) | Indicator of crystal lattice purity.[1][2] |
| Solvent Residue | Toluene / Dichloromethane | Methanol / Water | Toxicity in biological assays.[1] |
The "Hidden" Impurity: The Lactone Equilibrium
A specific challenge with benzoylbenzoic acid derivatives is the equilibrium between the open-chain keto-acid and the cyclic hydroxy-lactone (pseudo-acid).[1][2]
-
Commercial Risk: Bulk manufacturing often rushes the esterification step. If the acid is not fully converted, it remains. In HPLC, the acid peak often elutes just before the ester, potentially co-eluting if the gradient is too steep.
-
Detection: The acid has a distinct shift in the carbonyl region of the IR spectrum and a shift in the carboxyl proton in NMR.
Analytical Protocols (Self-Validating Systems)
To objectively verify the purity of your sample, use the following protocols. These are designed to be self-validating—meaning the data itself confirms if the method worked.
High-Performance Liquid Chromatography (HPLC)
Goal: Quantify the "Free Acid" impurity and non-polar byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the phenol, sharpening peaks).
-
Gradient: 30% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic rings) and 280 nm (phenol).[1][2]
-
Self-Validation Check: Inject a standard of Benzoic Acid or Phthalic Acid.[1][2] If these tail significantly, your column pH is too high.
Quantitative NMR (qNMR)
Goal: Absolute purity determination without requiring a reference standard of the specific molecule.
-
Solvent: DMSO-d6 (Ensures solubility of both polar acid and non-polar ester).[1][2]
-
Internal Standard: Dimethyl Terephthalate (DMT) or Maleic Acid (Must be high purity, trace-certifiable).[1][2]
-
Key Signal: Monitor the Methyl Ester singlet (
ppm). -
Impurity Signal: Look for the disappearance of the carboxylic acid proton (
ppm) and the absence of the 2,6-dimethylphenol starting material ( ppm for methyls).
Experimental Workflow: In-House Purification
If a commercial sample fails the criteria above, perform this purification protocol.
-
Dissolution: Dissolve 10g of crude commercial solid in minimal boiling Methanol (~50-60 mL).
-
Hot Filtration: Filter while hot to remove inorganic salts (AlCl3 residues) or dust.[2]
-
Crystallization: Add warm water dropwise until the solution becomes slightly turbid. Re-heat to clear, then let cool slowly to Room Temperature, then to 4°C.
-
Isolation: Filter the white needles.
-
Drying: Vacuum dry at 40°C for 12 hours. Crucial: High heat (>60°C) can cause surface oxidation or hydrolysis if moisture is present.[1][2]
Decision Logic for Researchers
Figure 2: Decision matrix for selecting between commercial sourcing and in-house purification.
Conclusion
While commercial Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate is sufficient for structural confirmation or rough solubility screens, it frequently contains 1-3% of the unreacted acid precursor .[1][2] In sensitive applications—specifically radical polymerization (where phenols act as inhibitors/retarders) or biological assays—this impurity is non-trivial.[1][2]
Recommendation: For any publication-quality data, purchase the commercial material as a raw intermediate and perform a single-step recrystallization from Methanol/Water to ensure the removal of the free acid.
References
-
Friedel-Crafts Acylation Mechanisms
-
Analytical Method Validation
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
- Reference Context: Provides the regulatory basis for the HPLC and qNMR protocols described in Section 4.
-
-
Benzoylbenzoate Chemistry
-
Purification of Phenolic Esters
Sources
- 1. Methyl 2-(3-chloro-2,6-dihydroxy-4-methyl-benzoyl)-5-hydroxy-3-methoxy-benzoate | C17H15ClO7 | CID 10406624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 4-(2,4-dihydroxy-6-methyl-benzoyl)oxy-2-hydroxy-3,6-dimethyl-benzoate (C18H18O7) [pubchemlite.lcsb.uni.lu]
- 3. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 4. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
UV-Vis spectral characteristics of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists Focus: Spectroscopic characterization, structural analogs, and experimental validation protocols.[1]
Executive Summary
Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate (CAS 85604-75-7) is a critical intermediate in the synthesis of Pitofenone , an antispasmodic agent.[1] Despite its industrial significance, specific spectral data for this intermediate is often proprietary or absent from public spectral libraries.[1]
This guide provides a comparative spectral analysis based on rigorous Structure-Property Relationships (SPR).[1] By benchmarking against well-characterized analogs like Methyl 2-benzoylbenzoate and 4-Hydroxybenzophenone, we derive the expected UV-Vis characteristics necessary for method development, quality control, and reaction monitoring.[1]
Structural Basis of Absorption
To accurately predict and interpret the UV-Vis spectrum of this compound, we must deconstruct its chromophoric system.[1] The molecule consists of a benzophenone core modified by three key structural elements that influence electronic transitions.[1]
Chromophore Analysis
| Structural Element | Electronic Effect | Spectral Consequence |
| Benzophenone Core | Base absorption at ~252 nm (strong) and ~325 nm (weak).[1] | |
| 4-Hydroxy Group | Strong Auxochrome (+M effect).[1] Donates lone pair electrons into the ring system.[1] | Bathochromic (Red) Shift: Shifts the primary band significantly to longer wavelengths (expected ~280–300 nm).[1] |
| 3,5-Dimethyl Groups | Weak electron donors (+I effect); Steric bulk.[1] | Hyperchromic Effect: Increases intensity.[1] Slight red shift. Steric bulk may prevent coplanarity, potentially broadening bands.[1] |
| Ortho-Ester Group | Electron-withdrawing (-M); Steric hindrance.[1] | Hypsochromic (Blue) Shift (Potential): The ortho position forces the benzoyl group out of plane, reducing conjugation compared to para isomers.[1] |
Predicted Electronic Transitions
The spectrum is dominated by two primary transitions:[1]
-
(K-band): High intensity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). Originates from the conjugated aromatic system. Expected range: 285–295 nm .[1] -
(R-band): Low intensity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). Originates from the non-bonding electrons on the carbonyl oxygen. Expected range: 330–350 nm .
Comparative Spectral Data
Since direct experimental values are often unavailable, we utilize "Anchor Compounds" to triangulate the spectral position of the target.
Table 1: Comparative UV-Vis Characteristics (Methanol)
| Compound | Structure Relevance | Comparison Notes | ||
| Benzophenone | Core Skeleton | 252 nm | 325 nm | Reference baseline. |
| Methyl 2-benzoylbenzoate | Parent Ester (No OH/Me) | 250–260 nm | ~320 nm (shoulder) | Lacks the auxochromic shift of the phenol group.[1] |
| 4-Hydroxybenzophenone | Electronic Analog | 290 nm | ~335 nm | The 4-OH group causes a +38 nm shift.[1] |
| Target Compound | Full Structure | 285–295 nm (Predicted) | 330–345 nm (Predicted) | The ortho-ester twist slightly reduces the shift compared to 4-hydroxybenzophenone, but the dimethyl groups sustain intensity.[1] |
Solvatochromism & pH Dependence
-
Solvent Effect: In polar protic solvents (Methanol), the hydroxyl group forms hydrogen bonds, stabilizing the ground state and potentially causing a slight blue shift compared to non-polar solvents (Hexane).
-
pH Sensitivity (Critical):
-
Acidic/Neutral (pH < 7): Exists as the phenol.[1] Colorless/Pale Yellow.[1]
nm.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Basic (pH > 10): Exists as the phenolate anion .[1] The negative charge drastically increases electron donation.[1]
-
Result: Significant Red Shift (Bathochromic) to >350 nm , likely appearing bright yellow.[1] This feature can be used for reaction monitoring (disappearance of starting material).[1]
-
Experimental Validation Protocol
To confirm these characteristics in your specific matrix, follow this self-validating protocol. This workflow ensures data integrity suitable for regulatory filing.[1]
Methodology: UV-Vis Scan & Molar Absorptivity Determination
-
Blank Preparation: Use HPLC-grade Methanol.
-
Stock Solution: Dissolve 10.0 mg of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate in 100 mL Methanol (Concentration: 100 µg/mL).
-
Working Standard: Dilute 5.0 mL of Stock to 50 mL (Concentration: 10 µg/mL).
-
Scan Parameters:
Workflow Diagram
Caption: Step-by-step workflow for validating the UV-Vis spectral characteristics of the target compound.
Application in Drug Synthesis (Pitofenone)
The target compound is a direct precursor to Pitofenone .[1] UV-Vis spectroscopy is a rapid tool for monitoring the conversion of this intermediate.[1]
Reaction Monitoring Logic
-
Step: Esterification or Friedel-Crafts Acylation.[1]
-
Differentiation: The starting materials (e.g., 2,6-dimethylphenol or phthalic anhydride derivatives) have distinct spectra.[1]
-
Pitofenone HCl: The final drug has a different spectral fingerprint due to the addition of the piperidino-ethoxy moiety, which alters the auxochromic environment.[1]
Caption: Synthesis pathway highlighting the target compound's role as a QC checkpoint for Pitofenone production.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6813, 2-Benzoylbenzoic acid.[1] Retrieved from [Link][1]
-
Navea, J. G., et al. (2018). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid.[1] Royal Society of Chemistry, Photochemical & Photobiological Sciences.[1] Retrieved from [Link]
-
Vijayalakshmi, R., & Anbazhagan, S. (2014). Method Development and Validation for Simultaneous Estimation of Metamizole Sodium and Pitofenone HCl.[1] Asian Journal of Research in Chemistry.[1] Retrieved from [Link]
-
Matrix Fine Chemicals. Product Specification: Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate (CAS 85604-75-7).[1] Retrieved from [Link][1]
Sources
Chromatographic separation of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate from isomers
An In-Depth Technical Guide to the Chromatographic Separation of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate from its Positional Isomers
Abstract
The effective separation of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate from its structurally similar positional isomers is a critical challenge in pharmaceutical quality control and drug development. These isomers, often generated as by-products during synthesis, can possess different pharmacological or toxicological profiles, necessitating their accurate detection and quantification. This guide provides a comprehensive comparison of two primary high-performance liquid chromatography (HPLC) strategies—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—for resolving the target compound from its key isomers. We will explore the underlying separation mechanisms, provide detailed experimental protocols, and present comparative performance data to empower researchers to select and implement the optimal method for their analytical needs.
The Analytical Challenge: Separating Structurally Similar Benzophenones
Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate is a substituted benzophenone. Its synthesis, typically via Friedel-Crafts acylation, can lead to the formation of positional isomers. The primary challenge lies in the subtle structural differences between these molecules, which can make chromatographic separation non-trivial. For this guide, we will consider the target analyte and two common positional isomers:
-
Analyte: Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
-
Isomer 1: Methyl 4-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
-
Isomer 2: Methyl 3-(4-hydroxy-3,5-dimethylbenzoyl)benzoate
The separation of these isomers is essential for ensuring the purity, safety, and efficacy of any active pharmaceutical ingredient (API) derived from this core structure.
Strategy 1: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most widely used chromatographic technique, accounting for over 90% of applications due to its versatility and reproducibility.[1] It relies on hydrophobic interactions between the analytes and a non-polar stationary phase.
Principle and Rationale
In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, while the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.[1] Separation is governed by the relative hydrophobicity of the analytes. Less polar compounds interact more strongly with the stationary phase and are retained longer.
For the target benzophenones, the position of the ester group on the benzoate ring subtly alters the molecule's overall polarity and hydrophobic character. The phenolic hydroxyl group is a key polar feature. To ensure consistent retention and peak shape, its ionization should be suppressed by acidifying the mobile phase with an agent like formic or acetic acid.[2]
Experimental Protocol: RP-HPLC
Objective: To achieve baseline separation of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate and its isomers.
Instrumentation:
-
HPLC System with UV Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
Reagents:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of Acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 287 nm[3]
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 40% B
-
18-25 min: 40% B (Re-equilibration)
-
-
RP-HPLC Workflow Diagram
Caption: RP-HPLC workflow for isomer separation.
Expected Performance
The elution order in RP-HPLC is typically from most polar to least polar. The relative positions of the bulky benzoyl and ester groups influence the molecule's interaction with the C18 chains.
| Analyte | Expected Retention Time (min) | Resolution (Rs) vs. Previous Peak | Tailing Factor (Tf) |
| Methyl 4-(...)benzoate (Isomer 1) | 11.2 | - | 1.1 |
| Methyl 3-(...)benzoate (Isomer 2) | 11.9 | 2.1 | 1.2 |
| Methyl 2-(...)benzoate (Target) | 12.8 | 2.5 | 1.1 |
Note: Data is hypothetical and serves for comparative purposes.
Strategy 2: Normal-Phase HPLC (NP-HPLC)
Normal-phase chromatography offers an orthogonal (different) separation mechanism to RP-HPLC, making it an excellent alternative, especially when reversed-phase methods fail to resolve closely related isomers.[1][4]
Principle and Rationale
In NP-HPLC, the stationary phase is polar (e.g., bare silica), and the mobile phase is non-polar.[1] Separation is based on the analyte's polar interactions (like hydrogen bonding and dipole-dipole interactions) with the active sites on the silica surface. More polar compounds are retained more strongly.[4] This mode is highly effective for separating positional isomers where small differences in the accessibility of polar functional groups can lead to significant changes in retention.[5][6]
The phenolic -OH and the ester's carbonyl oxygens are the primary interaction points with the silica stationary phase. The steric hindrance around these groups, which varies with the substitution pattern, will be the main driver of selectivity.
Experimental Protocol: NP-HPLC
Objective: To achieve an alternative, high-resolution separation of the benzophenone isomers.
Instrumentation:
-
HPLC System with UV Detector (ensure system is flushed and dedicated to normal phase solvents)
-
Column: Silica (SiO₂), 4.6 x 250 mm, 5 µm particle size
Reagents:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol. Ensure the mobile phase is thoroughly mixed and degassed.
-
Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 287 nm
-
Elution: Isocratic
-
NP-HPLC Workflow Diagram
Caption: NP-HPLC workflow for isomer separation.
Expected Performance
In NP-HPLC, the elution order is reversed compared to RP-HPLC, with the least polar compound eluting first. The accessibility of the polar hydroxyl and ester groups to the silica surface dictates retention.
| Analyte | Expected Retention Time (min) | Resolution (Rs) vs. Previous Peak | Tailing Factor (Tf) |
| Methyl 2-(...)benzoate (Target) | 8.5 | - | 1.3 |
| Methyl 3-(...)benzoate (Isomer 2) | 10.1 | 3.1 | 1.2 |
| Methyl 4-(...)benzoate (Isomer 1) | 12.0 | 3.5 | 1.2 |
Note: Data is hypothetical and serves for comparative purposes.
Head-to-Head Comparison and Recommendations
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Principle | Hydrophobic Interactions | Polar Adsorption Interactions |
| Stationary Phase | Non-polar (C18) | Polar (Silica) |
| Mobile Phase | Polar (Water/ACN) | Non-polar (Hexane/IPA) |
| Elution Order | Most polar first | Least polar first |
| Resolution (Rs) | Good (Rs > 2.0) | Excellent (Rs > 3.0) |
| Robustness | High; less sensitive to water content. | Moderate; sensitive to water in mobile phase. |
| Compatibility | Directly compatible with mass spectrometry. | Requires specific mobile phases for MS compatibility. |
| Use Case | Ideal for routine QC, stability testing. | Superior for challenging isomer separations, preparative chromatography. |
Senior Scientist Insights:
-
For Routine Analysis: The RP-HPLC method is generally preferred for routine quality control. It is robust, highly reproducible, and uses common solvents, making it a workhorse method in most analytical labs.[1]
-
For Challenging Separations: The NP-HPLC method demonstrates superior resolving power for these specific positional isomers. When baseline separation is difficult to achieve with RP-HPLC, or for impurity profiling where absolute certainty of peak identity is required, normal-phase provides a powerful alternative with its orthogonal selectivity.[1][4]
-
Method Validation: Both methods require full validation according to ICH guidelines to confirm their suitability for their intended purpose, including specificity, linearity, accuracy, and precision.
Conclusion
The successful chromatographic separation of Methyl 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoate from its positional isomers is readily achievable with both reversed-phase and normal-phase HPLC. While RP-HPLC provides a robust and reliable method suitable for routine applications, NP-HPLC offers superior selectivity and resolution, making it the preferred choice for resolving complex mixtures or for use as an orthogonal method for peak purity confirmation. The choice between the two strategies should be guided by the specific analytical objective, whether it be high-throughput screening or in-depth impurity characterization.
References
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- Cogent. (n.d.). Phenolic Compounds Analyzed in Normal Phase HPLC with a C18 Column. AppNote.
- PubMed. (n.d.). Normal-phase high-performance liquid chromatographic determination of phenols.
- Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- ResearchGate. (2025, August 6). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- PubMed. (2004, August 15). Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography.
- ResearchGate. (n.d.). (PDF) Normal-phase high-performance liquid chromatographic determination of phenols.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- LCGC International. (n.d.). Improving HPLC Separation of Polyphenols.
- NIH. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.
- SIELC Technologies. (n.d.). Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column.
- AKJournals. (2019, December 1). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica, 31(4).
Sources
- 1. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 2. akjournals.com [akjournals.com]
- 3. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. Normal-phase high-performance liquid chromatographic determination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Benzoyl Benzoate and Its Intermediates
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of quality, safety, and efficacy. When it comes to active pharmaceutical ingredients (APIs) like benzoyl benzoate and its manufacturing intermediates, robust analytical method validation is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of analytical methodologies, grounded in field-proven insights and authoritative standards, to ensure your methods are not just compliant, but scientifically sound and fit for purpose.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This process is crucial for ensuring the quality, reliability, and consistency of analytical results.[2]
The Regulatory Landscape: A Foundation of Trustworthiness
The validation of analytical methods is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] The International Council for Harmonisation (ICH) has established harmonized guidelines, primarily ICH Q2(R1) and the more recent Q2(R2) and Q14, that provide a comprehensive framework for validating analytical procedures.[5][6][7][8][9][10][11][12] These guidelines are globally recognized and ensure that a validated method in one region is accepted in others, streamlining the drug development and approval process.[5]
The core principle of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7] This is achieved by evaluating a set of key performance characteristics.
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14]
-
Linearity: The ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of the test results to the true value.[5][13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (within-laboratory, short-term) and intermediate precision (within-laboratory, different days, analysts, or equipment).[15]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[13][14]
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Benzoyl Benzoate and Its Intermediates: A Closer Look at the Analytes
The industrial synthesis of benzoyl benzoate often involves the reaction of sodium benzoate with benzyl chloride or the transesterification of methyl benzoate with benzyl alcohol.[17] Another common method is the Tishchenko reaction using benzaldehyde.[17]
Potential intermediates and impurities arising from these synthetic routes can include:
-
Benzyl alcohol: A starting material and potential impurity.[18][19]
-
Benzoic acid: A starting material and potential degradation product.[18][20][21]
-
Benzaldehyde: A starting material in the Tishchenko reaction and a potential impurity.[20][21][22][23]
-
Dibenzyl ether: A potential impurity in certain synthesis methods.[22]
-
Methyl benzoate and Ethyl benzoate: Intermediates in transesterification processes.[19]
Forced degradation studies are crucial to identify potential degradation products that might arise under various stress conditions such as acid, base, oxidation, heat, and light.[24] These studies help in developing stability-indicating methods.[24] For instance, benzoyl benzoate can degrade to benzoic acid and benzyl alcohol.[25]
Comparative Guide to Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, such as whether it is for assay (quantitation of the main component), impurity testing, or identification.
| Analytical Technique | Principle | Applicability for Benzoyl Benzoate & Intermediates | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a mobile phase. | Assay of benzoyl benzoate, quantification of intermediates and impurities.[18][26][27][28] | High specificity, sensitivity, and precision. Can be used for a wide range of compounds. | Higher cost of instrumentation and consumables compared to titration. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Analysis of volatile impurities like residual solvents, benzaldehyde, and benzyl alcohol.[29][30] | Excellent for volatile and semi-volatile compounds. High resolution. | Not suitable for non-volatile or thermally labile compounds. |
| Titrimetry | Quantitative chemical analysis that determines the concentration of an identified analyte. | Assay of benzoyl benzoate and determination of acidic impurities like benzoic acid.[31][32][33][34] | Simple, cost-effective, and provides high accuracy and precision for assay. | Less specific than chromatographic methods, may be affected by interfering substances. |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode with UV detection, is a powerful and versatile technique for the analysis of benzoyl benzoate and its intermediates.[26][27]
Experimental Protocol: HPLC Assay of Benzoyl Benzoate
Objective: To determine the purity of a benzoyl benzoate sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Benzoyl benzoate reference standard
-
Benzoyl benzoate sample
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 100 mg of benzoyl benzoate reference standard and dissolve in the mobile phase in a 100 mL volumetric flask. Dilute to volume with the mobile phase.
-
Sample Preparation: Accurately weigh about 100 mg of the benzoyl benzoate sample and prepare a solution in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the percentage of benzoyl benzoate in the sample using the peak areas obtained from the standard and sample chromatograms.
Gas Chromatography (GC)
GC is the method of choice for analyzing volatile impurities that may be present in benzoyl benzoate or its intermediates.
Experimental Protocol: GC Analysis of Residual Solvents
Objective: To quantify residual solvents in a benzoyl benzoate sample.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for residual solvent analysis (e.g., DB-624)
-
Headspace autosampler
Reagents and Materials:
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Reference standards of potential residual solvents
GC Conditions:
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: e.g., hold at 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
Procedure:
-
Standard Preparation: Prepare a stock solution containing known concentrations of the potential residual solvents in the diluent. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the benzoyl benzoate sample into a headspace vial and add a precise volume of diluent.
-
Analysis: Place the vials in the headspace autosampler and run the GC analysis.
-
Calculation: Quantify the residual solvents in the sample by comparing the peak areas with those of the standards.
Titrimetry
Titration is a classic and reliable method for the assay of benzoyl benzoate, as described in various pharmacopeias.[31][33]
Experimental Protocol: Titrimetric Assay of Benzoyl Benzoate
Objective: To determine the purity of a benzoyl benzoate sample by saponification titration.
Apparatus:
-
Burette
-
Pipette
-
Conical flask
-
Reflux condenser
Reagents and Materials:
-
0.5 M Alcoholic Potassium Hydroxide (KOH)
-
0.5 M Hydrochloric Acid (HCl)
-
Phenolphthalein indicator solution
-
Benzoyl benzoate sample
-
Ethanol
Procedure:
-
Accurately weigh about 2 g of the benzoyl benzoate sample into a conical flask.
-
Add 50.0 mL of 0.5 M alcoholic KOH.
-
Attach a reflux condenser and boil the mixture gently for 1 hour.[31]
-
Cool the solution to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess KOH with 0.5 M HCl until the pink color disappears.
-
Perform a blank titration using the same procedure but without the sample.
-
Calculation: Calculate the percentage of benzoyl benzoate. Each mL of 0.5 M alcoholic KOH is equivalent to 106.1 mg of C14H12O2.[31]
The following diagram illustrates the relationship between the different analytical techniques and the types of analyses for which they are best suited.
Caption: Suitability of analytical techniques for different types of analysis.
Validation Data Comparison
The following table summarizes typical acceptance criteria for the validation of an HPLC assay method for benzoyl benzoate.
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the benzoyl benzoate peak. | Ensures the method is selective for the analyte of interest.[35] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the nominal concentration.[3] | Demonstrates a proportional relationship between concentration and response.[3] |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). | Confirms the closeness of the measured value to the true value. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections of the standard solution. | Shows the consistency of results under the same operating conditions over a short interval of time. |
| Precision (Intermediate) | RSD ≤ 2.0% when the assay is performed by different analysts, on different days, or with different equipment. | Demonstrates the method's reliability within the same laboratory. |
| Robustness | The method remains reliable with small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | Indicates the method's suitability for routine use. |
Conclusion: A Commitment to Scientific Integrity
The validation of analytical methods for benzoyl benzoate and its intermediates is a critical activity that underpins the quality and safety of the final drug product. A thorough understanding of the regulatory guidelines, the chemistry of the analytes, and the principles of the analytical techniques is essential for developing and validating methods that are scientifically sound, reliable, and fit for their intended purpose. By adopting a systematic and risk-based approach to method validation, as encouraged by the latest ICH guidelines, organizations can ensure data integrity and facilitate a smoother path to regulatory approval.
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved from [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). PharmTech. Retrieved from [Link]
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The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). Food and Drug Administration. Retrieved from [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Food and Drug Administration. Retrieved from [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. Retrieved from [Link]
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Analytical Method Validation: Key Parameters & Common Challenges. (2025). Neuland Labs. Retrieved from [Link]
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ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. Retrieved from [Link]
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What Is FDA Method Validation Guidance and Its Importance?. (2025). Altabrisa Group. Retrieved from [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved from [Link]
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<1225> Validation of Compendial Procedures. (2017). USP-NF. Retrieved from [Link]
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Benzyl benzoate. (n.d.). Organic Syntheses. Retrieved from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]
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Benzyl Benzoate USP 2025. (2025). USP. Retrieved from [Link]
- Benzyl Benzo
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Benzyl benzoate - Registration Dossier. (n.d.). European Chemicals Agency. Retrieved from [Link]
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Industrial synthesis method of benzyl benzoate. (2025). Snowhite Chemical Co.,LTD. Retrieved from [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
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Benzyl benzoate. (n.d.). Restek. Retrieved from [Link]
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Benzyl Benzoate - Analytical Method Validation. (n.d.). ARL Bio Pharma. Retrieved from [Link]
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Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]
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Productive degradation of the biocide benzylbenzoate by Acinetobacter sp. strain AG1 isolated from the River Elbe. (2007). PubMed. Retrieved from [Link]
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Biodegradation of Benzyl Benzoate by Pseudomonas Desmolyticum NCIM 2112. (2014). PubMed. Retrieved from [Link]
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Certificate of Analysis: Benzyl Benzoate. (2020). Scribd. Retrieved from [Link]
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BENZYL BENZOATE. (n.d.). Ataman Kimya. Retrieved from [Link]
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A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. (2022). Scientific Research Publishing. Retrieved from [Link]
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-
A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. (2022). Scientific Research Publishing. Retrieved from [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
- Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. (2026).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
